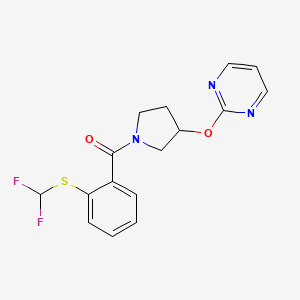

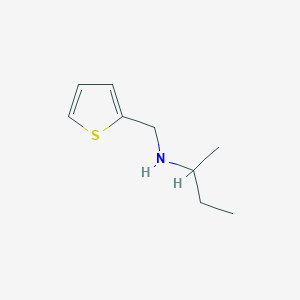

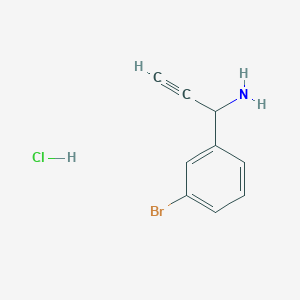

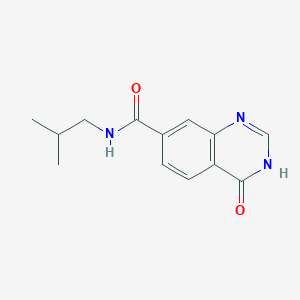

N-(thiophen-2-ylmethyl)butan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(thiophen-2-ylmethyl)butan-2-amine” is a compound that belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as a key element . The compound is likely to have a structure similar to butylamine, which is an organic compound with the formula CH3(CH2)3NH2 . The “N-(thiophen-2-ylmethyl)” part of the name suggests that this compound has a thiophene ring attached to the nitrogen of the butan-2-amine .

Molecular Structure Analysis

The molecular structure of “N-(thiophen-2-ylmethyl)butan-2-amine” would likely include a butan-2-amine backbone with a thiophene ring attached to the nitrogen atom. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis

Amines, including “N-(thiophen-2-ylmethyl)butan-2-amine”, can act as both bases and nucleophiles due to the unshared electron pair on the nitrogen atom . They can undergo a variety of reactions, including alkylation, acylation, and condensation with carbonyls . The specific reactions that “N-(thiophen-2-ylmethyl)butan-2-amine” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(thiophen-2-ylmethyl)butan-2-amine” would depend on its molecular structure. For instance, butylamine, which has a similar structure, is a colorless liquid with a fishy, ammonia-like odor . It is soluble in all organic solvents but insoluble in water . The compound’s exact properties, such as its melting point, boiling point, and density, would need to be determined experimentally .Applications De Recherche Scientifique

Fungicidal Activity

N-(thiophen-2-ylmethyl)butan-2-amine derivatives have shown promising fungicidal properties. Researchers have designed and synthesized these compounds by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . Notably:

- In field trials, the 10% EC formulation of compound 4f achieved control efficacies of 70% and 79% at 100 mg/L and 200 mg/L, surpassing flumorph and mancozeb .

Biological Effects

While specific biological effects beyond fungicidal activity are still being explored, the presence of both nicotinic acid and thiophene moieties suggests potential interactions with biological targets. Further studies are needed to uncover additional applications.

Mécanisme D'action

The mechanism of action of “N-(thiophen-2-ylmethyl)butan-2-amine” would depend on its specific biological or chemical activity. For instance, many amines act as bases, accepting a proton to form a positively charged ammonium ion . If “N-(thiophen-2-ylmethyl)butan-2-amine” has biological activity, its mechanism of action could involve interactions with biological targets such as proteins or enzymes.

Safety and Hazards

The safety and hazards of “N-(thiophen-2-ylmethyl)butan-2-amine” would depend on its specific physical and chemical properties. For instance, many amines, including butylamine, are flammable and can cause burns and eye damage . They may also be harmful if swallowed or inhaled . Specific safety data for “N-(thiophen-2-ylmethyl)butan-2-amine” would need to be determined through safety testing .

Propriétés

IUPAC Name |

N-(thiophen-2-ylmethyl)butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-3-8(2)10-7-9-5-4-6-11-9/h4-6,8,10H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNAXMIPDHAVNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-2-ylmethyl)butan-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide](/img/structure/B2406331.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B2406334.png)

![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2406335.png)

![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)

![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)

![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)